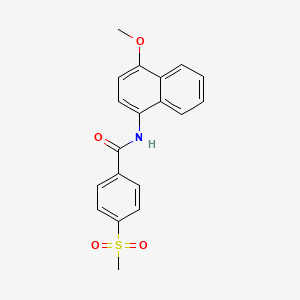
N-(4-メトキシナフタレン-1-イル)-4-メチルスルホニルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a methylsulfonyl group attached to the benzamide moiety
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-methylsulfonylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher efficiency and yield by employing continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxynaphthalen-1-yl-4-methylsulfonylbenzamide.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This disruption of microtubule dynamics ultimately results in apoptotic cell death .
類似化合物との比較
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide can be compared with other naphthalene derivatives and tubulin polymerization inhibitors:
Similar Compounds: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, 1-methoxy-4-(4-methoxynaphthalen-1-yl)naphthalene
Uniqueness: The presence of both methoxy and methylsulfonyl groups in N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide provides unique chemical properties that enhance its binding affinity to tubulin and its potential as an anticancer agent.
生物活性
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide, a compound with the CAS number 896348-85-9, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a methoxy group on a naphthalene ring and a sulfonamide moiety, which are significant for its biological interactions.
The biological activity of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide is thought to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis or interfere with specific metabolic pathways.
- Anticancer Properties : The compound may induce apoptosis in cancer cells by affecting cell cycle regulation.
Biological Activity Studies
Several studies have investigated the biological activities of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide. Below is a summary of key findings:
Case Studies
-
Antimicrobial Efficacy
A study assessed the antimicrobial properties of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide against various pathogens. The compound exhibited significant antibacterial activity with low MIC values, indicating its potential as an antimicrobial agent. -
Anticancer Activity
Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The results indicated that the compound could effectively inhibit cell proliferation and induce apoptosis, suggesting its potential as a chemotherapeutic agent. -
In Silico Studies
Computational analyses have been conducted to predict the binding affinity of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide to various protein targets. These studies support the hypothesis that the compound can effectively interact with key enzymes involved in cancer progression and bacterial resistance mechanisms.
特性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(10-8-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWAHGRLRATJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














